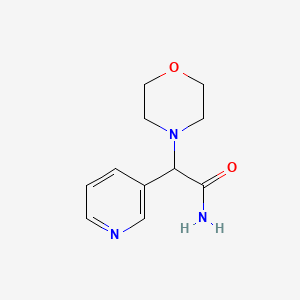

2-Morpholin-4-yl-2-pyridin-3-ylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-2-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-11(15)10(9-2-1-3-13-8-9)14-4-6-16-7-5-14/h1-3,8,10H,4-7H2,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQGHQOFNGUQTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CN=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Morpholin 4 Yl 2 Pyridin 3 Ylacetamide

Historical Perspectives and Initial Synthetic Routes to 2-Morpholin-4-yl-2-pyridin-3-ylacetamide and Analogs

Historically, the synthesis of α-amino acetamides, such as this compound, has drawn from foundational reactions in organic chemistry. Initial routes likely involved multi-step sequences characterized by the piecemeal construction of the molecule. A plausible early approach would be the amination of an α-halo-acetylpyridine. For instance, the synthesis could commence with 3-acetylpyridine, which would undergo α-bromination to yield 2-bromo-1-(pyridin-3-yl)ethan-1-one. Subsequent nucleophilic substitution with morpholine (B109124) would form the α-morpholino ketone, which could then be converted to the corresponding amide through various methods, such as a Willgerodt-Kindler reaction followed by hydrolysis.

Another classical and highly relevant method is the Strecker synthesis. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This approach involves a three-component reaction between an aldehyde (pyridine-3-carbaldehyde), an amine (morpholine), and a cyanide source (such as potassium cyanide), which forms an α-aminonitrile intermediate. wikipedia.org Subsequent hydrolysis of the nitrile group furnishes the desired carboxamide. The Strecker synthesis is a powerful tool for creating α-amino acid and amide derivatives from simple precursors. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com

These early methods, while effective, often required harsh reaction conditions and generated significant waste, paving the way for the development of more advanced and efficient strategies.

Advanced Synthetic Strategies for this compound and its Congeners

Modern synthetic chemistry offers more sophisticated and efficient pathways to this compound and its analogs, focusing on stereoselectivity, sustainability, and molecular diversity.

Stereoselective Synthesis Approaches

The central carbon atom in this compound (the one bonded to the morpholine, pyridine (B92270), and acetamide (B32628) groups) is a chiral center. Consequently, the development of stereoselective synthetic methods to obtain enantiomerically pure forms of this compound is of significant interest. Asymmetric synthesis can be achieved through several key strategies:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into one of the starting materials to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis: Chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, can be employed to favor the formation of one enantiomer over the other. For example, asymmetric versions of the Strecker reaction have been developed using chiral catalysts to produce enantiomerically enriched α-amino nitriles. researchgate.netprismbiolab.com

Starting from a Chiral Pool: Synthesis can begin with a readily available, enantiomerically pure starting material, such as a derivative of 3-pyridylglycine. The inherent chirality of the starting material is then carried through the synthetic sequence. A related approach involves the polymer-supported synthesis of morpholine-3-carboxylic acid derivatives from chiral amino acids like serine. nih.govresearchgate.net

These methods are crucial for investigating the distinct biological properties that different enantiomers of a chiral molecule may possess.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, these principles can be applied in several ways:

Atom Economy: Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product. Multicomponent reactions are particularly effective in this regard.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, ethanol, or even solvent-free conditions. researchgate.net

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. Efficient catalysts can also enable reactions to proceed under milder conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. researchgate.net

An example of a greener approach would be a one-pot, solvent-free Strecker reaction catalyzed by an environmentally friendly catalyst like montmorillonite (B579905) KSF clay. organic-chemistry.org Such strategies make the synthesis more sustainable and economically viable. researchgate.net

Multicomponent Reactions and Modular Synthesis for Library Generation

Multicomponent reactions (MCRs) are powerful tools for generating molecular diversity, as they combine three or more starting materials in a single step to form a complex product. nih.gov For the synthesis of this compound and its analogs, the Ugi four-component reaction (Ugi-4CR) is exceptionally well-suited. organic-chemistry.orgresearchgate.net

The Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgyoutube.com To synthesize the target scaffold, one could use pyridine-3-carbaldehyde, morpholine, a simple carboxylic acid (like formic acid, which would later be converted to the primary amide), and an appropriate isocyanide. The resulting Ugi product is an α-acylamino carboxamide, which is structurally very similar to the target molecule. nih.gov

The key advantage of the Ugi reaction is its modularity. By systematically varying each of the four components, a large library of diverse analogs can be rapidly synthesized. This is invaluable in medicinal chemistry for exploring structure-activity relationships. nih.gov

| Component | Example for Target Synthesis | Examples for Library Generation |

| Aldehyde | Pyridine-3-carbaldehyde | Substituted pyridine-3-carbaldehydes, Other heteroaromatic aldehydes |

| Amine | Morpholine | Piperidine, Piperazine derivatives, Acyclic secondary amines |

| Carboxylic Acid | Acetic Acid | Benzoic acid, Propionic acid, Functionalized carboxylic acids |

| Isocyanide | tert-Butyl isocyanide | Cyclohexyl isocyanide, Benzyl isocyanide |

Derivatization and Analog Development of the this compound Scaffold

The development of analogs through strategic chemical modifications is a cornerstone of drug discovery. The this compound scaffold offers several sites for derivatization, with the pyridine moiety being a particularly attractive target.

Strategic Modifications at the Pyridine Moiety

The pyridine ring is a common heterocycle in pharmaceuticals, and its functionalization can significantly impact a molecule's properties. lifechemicals.comnih.gov Direct C-H functionalization of pyridine is a modern and efficient way to introduce new substituents. researchgate.netnih.gov Modifications can be made at the 2, 4, 5, and 6-positions of the pyridine ring to modulate its electronic and steric characteristics.

Key strategies for modifying the pyridine ring include:

Directed Ortho-Metalation: Using a directing group to facilitate lithiation or other metalation at a specific position ortho to the group, followed by quenching with an electrophile.

Nucleophilic Aromatic Substitution (SNAr): Introducing a good leaving group (like a halogen) onto the pyridine ring allows for its displacement by various nucleophiles. For example, 3-fluoro-2-nitropyridine (B1302947) readily reacts with amines to substitute the fluorine atom. thieme-connect.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds on the pyridine ring, typically starting from a halogenated pyridine precursor.

Below is a table illustrating potential modifications to the pyridine ring and the types of functional groups that could be introduced.

| Position on Pyridine Ring | Type of Substituent | Potential Synthetic Precursor | Example Reaction |

| 2-Position | Alkyl, Aryl | 2-Bromopyridine derivative | Suzuki Coupling |

| 4-Position | Amino, Alkoxy | 4-Chloropyridine derivative | SNAr |

| 5-Position | Cyano, Carboxyl | 5-Bromopyridine derivative | Cyanation/Carboxylation |

| 6-Position | Trifluoromethyl | 6-Iodopyridine derivative | Trifluoromethylation |

Such modifications are essential for fine-tuning the pharmacological profile of the lead compound.

Structural Variations of the Morpholine Ring and its Substituents

The morpholine moiety of this compound is a key structural feature that can be synthetically modified to explore structure-activity relationships. A variety of synthetic methodologies can be employed to introduce substituents onto the morpholine ring, thereby altering its physicochemical properties.

One common approach to C-substituted morpholine derivatives involves multi-step synthetic sequences starting from readily available precursors like amino acids or amino alcohols. researchgate.net Chiral morpholines can serve as versatile synthons for the synthesis of enantiomerically pure compounds. researchgate.net For instance, C-functionalized morpholines are found in numerous natural products and biologically active molecules, highlighting the importance of developing synthetic routes to such derivatives. researchgate.net

Methods for synthesizing substituted morpholines often involve intramolecular cyclization reactions. These can be designed to control the stereochemistry of the final product. For example, specific catalysts and reaction conditions can be used to favor the formation of either cis or trans isomers when introducing substituents at the C-2 and C-6 positions of the morpholine ring.

Another area of structural variation is the creation of spiro-morpholine systems, where one of the carbon atoms of the morpholine ring is part of another ring system. The synthesis of spiro-morpholinones, for example, can be achieved through ring-closure reactions of suitable precursors. nih.gov Ozonolysis of (allyl glyculosid)onamides can yield diastereomeric mixtures of spiro-5-hydroxymorpholinones, which can be further modified. nih.gov Iodonium ion-mediated cyclization provides an alternative route to spiro-5-iodomethylmorpholinones. nih.gov These synthetic strategies allow for the creation of conformationally constrained analogs of this compound.

Table 1: Synthetic Strategies for Morpholine Ring Variation

| Variation Type | Synthetic Approach | Key Features | Potential Derivatives of this compound |

| C-Substitution | Multi-step synthesis from chiral amino alcohols | Enantiomerically pure products, control of stereochemistry | C-2, C-3, C-5, or C-6 substituted analogs (e.g., methyl, phenyl) |

| Spirocyclization | Intramolecular cyclization of functionalized precursors | Creation of conformationally restricted analogs | Spiro[morpholine-2,1'-cycloalkane] or spiro[morpholine-3,1'-cycloalkane] derivatives |

Amide Linkage Modifications and Their Synthetic Accessibility

The amide bond in this compound is a critical linker that can be replaced with various bioisosteres to modulate the compound's properties, such as metabolic stability and receptor binding affinity. nih.gov A range of heterocyclic rings are known to serve as effective amide bond surrogates. nih.govexlibrisgroup.com

1,2,3-Triazoles: The 1,4-disubstituted 1,2,3-triazole ring is a well-established bioisostere for the trans-amide bond. nih.govchimia.ch Its synthesis is readily achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry." chimia.ch To synthesize a triazole analog of this compound, the synthetic strategy would involve the preparation of a pyridin-3-yl-alkyne and a morpholinyl-azide precursor, followed by their CuAAC reaction. This approach offers high yields and functional group tolerance. nih.gov

1,2,4- and 1,3,4-Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles are frequently used as amide isosteres in medicinal chemistry. researchgate.net The synthesis of 1,3,4-oxadiazoles can be accomplished by the cyclodehydration of diacylhydrazines or the oxidative cyclization of acylhydrazones. researchgate.netopenmedicinalchemistryjournal.com For example, reacting a pyridin-3-yl-acetic acid hydrazide with a morpholinyl-carbonyl compound, followed by cyclization, would yield the desired 1,3,4-oxadiazole (B1194373) analog. The synthesis of 1,2,4-oxadiazoles often involves the condensation of amidoximes with carboxylic acids or their derivatives. nih.gov

Tetrazoles: The tetrazole ring is another common amide bioisostere. Synthetic routes to tetrazole-containing compounds often involve the [2+3] cycloaddition of an azide (B81097) with a nitrile. researchgate.net To prepare a tetrazole analog of the target compound, one could envision a reaction between a morpholinyl-nitrile and a pyridin-3-yl-azide, or vice versa.

Table 2: Amide Bond Bioisosteres and Their Synthetic Access

| Bioisostere | Synthetic Method | Key Precursors | Synthetic Accessibility |

| 1,2,3-Triazole | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal alkyne and organic azide | High, mild conditions, high yield |

| 1,3,4-Oxadiazole | Cyclodehydration of diacylhydrazines | Carboxylic acid hydrazide and carboxylic acid | Moderate to high, often requires dehydrating agents |

| 1,2,4-Oxadiazole | Condensation of amidoximes with carboxylic acids | Amidoxime and carboxylic acid/acyl chloride | Moderate, can require specific coupling reagents |

| Tetrazole | [2+3] Cycloaddition of azide and nitrile | Organic azide and nitrile | Moderate, can require metal catalysts or harsh conditions |

Research-Grade Purification and Advanced Spectroscopic Characterization of Synthetic this compound

The purification of synthetic this compound to a high degree of purity is essential for its use in research. Given the chiral nature of the molecule, arising from the stereocenter at the carbon atom bearing the morpholine and pyridine rings, separation of the enantiomers is a critical step. nih.gov

Purification and Chiral Separation: High-Performance Liquid Chromatography (HPLC) is a primary technique for both the purification and the separation of enantiomers of chiral compounds. nih.govjiangnan.edu.cn For research-grade material, preparative HPLC using a suitable stationary phase is often employed. To separate the enantiomers, chiral HPLC is the method of choice. mdpi.com This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of a wide range of chiral molecules. mdpi.com The mobile phase composition, typically a mixture of alkanes and alcohols, is optimized to achieve baseline separation of the enantiomers. mdpi.com The purity of the collected fractions is then assessed by analytical HPLC.

Advanced Spectroscopic Characterization: The definitive structural elucidation of synthetic this compound relies on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Characteristic signals would be expected for the protons of the pyridine and morpholine rings, as well as the methylene (B1212753) and methine protons of the acetamide backbone. nih.govimperial.ac.uk

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbons in the heterocyclic rings and the carbonyl carbon of the amide are key diagnostic signals. researchgate.netimperial.ac.uk

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band corresponding to the C=O stretching of the amide group would be a characteristic feature in the IR spectrum of this compound. nih.gov

Table 3: Spectroscopic Data for Characterization

| Technique | Information Obtained | Expected Key Signals/Features |

| ¹H NMR | Proton environment and connectivity | Signals for aromatic protons (pyridine), aliphatic protons (morpholine), CH and CH₂ protons of the acetamide linker. |

| ¹³C NMR | Carbon skeleton | Resonances for pyridine and morpholine carbons, amide carbonyl carbon (>160 ppm). |

| HRMS | Elemental composition | Accurate mass measurement corresponding to the molecular formula C₁₁H₁₅N₃O₂. |

| IR Spectroscopy | Functional groups | Strong C=O stretch for the amide, C-N and C-O stretches for the morpholine ring. |

Computational and Theoretical Investigations of 2 Morpholin 4 Yl 2 Pyridin 3 Ylacetamide

Quantum Chemical Calculations and Molecular Structure Analysis of 2-Morpholin-4-yl-2-pyridin-3-ylacetamide

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for analyzing the molecular structure and properties of organic compounds. These methods provide insights into the molecule's geometry, stability, and electronic characteristics at the atomic level.

Electronic Structure, Conformational Analysis, and Tautomerism Studies

The electronic structure of this compound dictates its reactivity and intermolecular interactions. DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), can be used to determine key electronic properties. researchgate.net

Conformational analysis is crucial for understanding the three-dimensional shapes the molecule can adopt. For flexible molecules like this one, which contains multiple single bonds, numerous conformers (rotamers) can exist. Theoretical studies on similar N-(pyridin-2-yl)acetamide compounds have identified various stable rotamers for different tautomeric forms. researchgate.net The morpholine (B109124) ring typically adopts a stable chair conformation. nih.govresearchgate.net Computational methods can predict the relative energies of these conformers to identify the most stable structures.

Tautomerism is a potential phenomenon for this molecule, particularly involving the acetamide (B32628) group. N-(Pyridin-2-yl)acylamides, for instance, can theoretically exist in acylamino, hydroxyimino, and acylimino tautomeric forms. researchgate.netpsu.edu While experimental and advanced NMR studies on related compounds have shown that the acylamino form is overwhelmingly predominant in various solvents, theoretical calculations can quantify the energy differences between potential tautomers. psu.edu For a related compound, N-(pyridin-2-yl)acetamide, DFT studies have calculated the relative stabilities, Gibbs free energies, and equilibrium constants for its various tautomers and rotamers in the gas phase. researchgate.net

Table 1: Theoretical Tautomeric and Rotameric Data for an Analogous Compound (N-(pyridin-2-yl)acetamide) This table is illustrative of calculations performed on a similar molecule and is not data for this compound.

| Tautomer/Rotamer | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Equilibrium Constant (KT) |

| Acylamino Form A4 | 0.00 | 0.00 | 1.00 |

| Acylamino Form A1 | 1.50 | 1.45 | 0.08 |

| Hydroxyimino Form B1 | 10.20 | 10.15 | 1.8 x 10-8 |

| Acylimino Form C4 | 12.50 | 12.40 | 1.2 x 10-9 |

| Data derived from theoretical studies on N-(pyridin-2-yl)acetamide. researchgate.net |

Spectroscopic Property Prediction (NMR, IR, UV-Vis) and Validation

Theoretical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating 1H and 13C NMR chemical shifts. nih.gov These predicted shifts, when correlated with experimental values, help in the precise assignment of signals to specific atoms within the molecule. researchgate.net

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated infrared spectrum is often compared with experimental FT-IR data to confirm the presence of specific functional groups and to support the proposed molecular structure. nih.govsemanticscholar.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic transitions and the corresponding UV-Vis absorption wavelengths. nih.gov This analysis provides information about the molecule's chromophores and its behavior upon absorbing light.

Molecular Dynamics Simulations and Ligand-Target Interaction Modeling

Molecular dynamics (MD) simulations and docking studies are powerful computational techniques used to explore how a ligand like this compound might interact with biological macromolecules, such as proteins or enzymes. mdpi.com These methods are central to computational drug discovery. nih.govarxiv.org

Binding Site Prediction and Molecular Docking Studies with Hypothesized Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. rjlbpcs.com This technique is used to estimate the strength of the interaction, often expressed as a docking score or binding energy. plos.org For a molecule containing a morpholine-pyridine scaffold, potential biological targets could include kinases, receptors, or enzymes where such heterocyclic structures are known to bind. mdpi.com

In a typical docking study, the ligand is placed into the binding site of a protein, and various conformations are sampled. The interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges with key amino acid residues, are then analyzed. nih.gov For example, docking studies on other morpholine derivatives have identified crucial hydrogen bond interactions with residues like Gln, His, and Ser in the active sites of target enzymes. rjlbpcs.com

Table 2: Example of Molecular Docking Results for a Morpholine Derivative This table illustrates typical data obtained from docking studies and does not represent results for the title compound.

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| β-lactamase | MPH-Cu | -5.2 | GLN, HIS | Hydrogen Bond |

| ESBL | MPH-Co(II) | -5.11 | SER237 | Hydrogen Bond |

| Data from docking studies on 2-[(morpholin-4-yl)(pyridin-3-yl)methyl]hydrazinecarboxamide metal complexes. rjlbpcs.com |

Conformational Changes and Binding Kinetics from Simulations

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations can model the dynamic behavior of the ligand-protein complex over time. mdpi.com MD simulations can reveal how the protein's conformation might change upon ligand binding (an "induced fit" mechanism) and how the ligand itself adapts to the binding pocket. nih.gov These simulations provide a more realistic view of the binding process and the stability of the complex. rsc.org

Furthermore, advanced simulation techniques can be used to study binding kinetics, estimating the rates of association (kon) and dissociation (koff). These kinetic parameters are often more relevant to a drug's in vivo efficacy than binding affinity alone. nih.govrsc.org The flexibility of both the ligand and the protein can significantly impact these kinetic and thermodynamic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org A QSAR model for derivatives of this compound would involve synthesizing a library of related compounds, measuring their biological activity against a specific target, and then developing a predictive model.

The process involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each derivative. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build an equation that correlates these descriptors with the observed activity. semanticscholar.org For instance, a QSAR study on 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives used a non-linear Gene Expression Programming method to create a predictive model for their anticancer activity (IC50 values). frontiersin.org Such models are valuable for predicting the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov

Development of Predictive Models for Biological Potency and Selectivity

The development of predictive models for the biological potency and selectivity of compounds like this compound is a cornerstone of computational drug design. These models, often quantitative structure-activity relationship (QSAR) models, aim to establish a mathematical correlation between the structural or physicochemical properties of a molecule and its biological activity.

For a compound such as this compound, a typical QSAR study would involve a dataset of structurally similar compounds with known activities against a specific biological target. By analyzing this dataset, machine learning algorithms can identify the molecular features that are most influential in determining potency and selectivity. While specific predictive models for this compound are not publicly available, the general approach would involve calculating a range of molecular descriptors for the compound and using established models to predict its activity. The morpholine, pyridine (B92270), and acetamide moieties would be key components in these models, as their electronic and steric properties would significantly influence interactions with biological targets.

Identification of Key Physicochemical Descriptors and Their Influence

The biological activity and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. For this compound, several key descriptors can be computationally estimated to gauge its potential as a therapeutic agent. These descriptors provide insights into the molecule's behavior in a biological system.

Key physicochemical descriptors for this compound would likely include:

Molecular Weight (MW): This fundamental property affects various aspects of drug disposition, including absorption and diffusion.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences membrane permeability and solubility.

Topological Polar Surface Area (TPSA): This descriptor is crucial for predicting a drug's ability to permeate cell membranes, including the blood-brain barrier.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors is critical for molecular recognition at the target site and for solubility.

Rotatable Bonds: The number of rotatable bonds influences conformational flexibility and binding affinity.

Table 1: Predicted Physicochemical Descriptors for this compound

| Descriptor | Predicted Value | Influence |

| Molecular Weight | ~221.26 g/mol | Affects absorption and diffusion |

| LogP | Varies by prediction tool | Governs lipophilicity and membrane permeability |

| TPSA | ~61.5 Ų | Impacts cell membrane penetration and oral bioavailability |

| Hydrogen Bond Donors | 1 | Influences solubility and target binding |

| Hydrogen Bond Acceptors | 4 | Affects solubility and molecular recognition |

| Rotatable Bonds | 3 | Determines conformational flexibility |

Note: The values presented in this table are illustrative and based on general predictions for a molecule with this structure. Actual values may vary depending on the specific computational model used.

In Silico Pharmacokinetic and Pharmacodynamic Predictions for this compound

In silico tools are invaluable for the early assessment of a compound's pharmacokinetic and pharmacodynamic properties. These predictions help to identify potential liabilities and guide the design of molecules with more favorable drug-like characteristics.

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

ADME properties determine the fate of a drug in the body. Computational models can provide crucial insights into the likely ADME profile of this compound.

Absorption: Predictions of oral bioavailability are often based on physicochemical properties and established rules such as Lipinski's Rule of Five. The presence of polar groups in this compound, such as the morpholine and acetamide moieties, would be expected to influence its absorption characteristics.

Distribution: The extent to which a drug distributes into various tissues is influenced by its size, lipophilicity, and plasma protein binding. Computational models can predict the volume of distribution and the likelihood of crossing the blood-brain barrier. The pyridine ring, in particular, is a common feature in CNS-active drugs. nih.gov

Metabolism: In silico metabolism prediction tools can identify potential sites of metabolic transformation by cytochrome P450 enzymes. For this compound, likely metabolic pathways could involve oxidation of the pyridine or morpholine rings.

Excretion: Predictions of renal and hepatic clearance can help to estimate the compound's half-life in the body.

Theoretical Toxicity Prediction (ADME-Tox)

Early identification of potential toxicity is a critical step in drug development. A variety of computational models are available to predict potential toxicities based on a compound's structure. These in silico toxicology assessments are often referred to as ADME-Tox.

For this compound, a theoretical toxicity assessment would typically evaluate several endpoints, including:

Mutagenicity: Predictions of whether the compound is likely to be mutagenic, often based on structural alerts.

Carcinogenicity: Assessment of the potential to cause cancer, based on statistical models and structural comparisons to known carcinogens.

hERG Inhibition: The human Ether-a-go-go-Related Gene (hERG) potassium channel is a key antitarget in drug discovery due to the risk of cardiac arrhythmias. nih.gov Computational models can predict the likelihood of a compound inhibiting this channel.

Hepatotoxicity: Prediction of potential liver toxicity is another crucial aspect of early safety assessment.

Table 2: Illustrative In Silico ADME-Tox Predictions for this compound

| Parameter | Predicted Outcome | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Oral Bioavailability | Moderate to High | Likely to be absorbed into systemic circulation after oral administration |

| Distribution | ||

| Blood-Brain Barrier Penetration | Possible | The pyridine moiety may facilitate CNS penetration nih.gov |

| Plasma Protein Binding | Moderate | Influences the fraction of free drug available for therapeutic effect |

| Metabolism | ||

| CYP450 Inhibition | Low Risk | Less likely to cause drug-drug interactions via this mechanism |

| Excretion | ||

| Renal Clearance | Primary route | Expected route of elimination for a moderately polar compound |

| Toxicity | ||

| Mutagenicity (Ames test) | Non-mutagenic | Low risk of causing genetic mutations |

| hERG Inhibition | Low Risk | Reduced potential for cardiotoxicity nih.gov |

| Hepatotoxicity | Low Risk | Lower likelihood of causing liver damage |

Disclaimer: The data presented in this table are for illustrative purposes only and are based on general predictions from computational models for compounds with similar structural features. These predictions have not been experimentally validated for this compound.

Biological Target Identification and Mechanistic Studies of 2 Morpholin 4 Yl 2 Pyridin 3 Ylacetamide Preclinical/in Vitro/animal Focus

High-Throughput Screening and Target Deconvolution Strategies for 2-Morpholin-4-yl-2-pyridin-3-ylacetamide

There is no publicly available information detailing the use of high-throughput screening (HTS) or target deconvolution strategies for this compound. HTS is a standard initial step in drug discovery to test a compound against a large number of biological targets to identify potential interactions. Following any "hits" from HTS, target deconvolution methods are employed to pinpoint the specific molecular targets responsible for the observed biological activity. The absence of published data in this area means that the initial biological targets of this compound have not been publicly identified.

Enzyme Inhibition and Activation Profiling of this compound

No research has been published detailing the enzyme inhibition or activation profile of this compound. Such studies are crucial for understanding a compound's mechanism of action and its potential therapeutic applications or off-target effects.

Kinetic Characterization of Enzyme Interactions and Mechanism

Without initial identification of enzyme targets, no kinetic characterization studies can be performed. Therefore, there is no data available on the kinetics of how this compound might interact with any specific enzymes.

Selectivity Studies Against Related Enzyme Families

Information regarding the selectivity of this compound against families of related enzymes is not available. These studies are vital for assessing the specificity of a compound and predicting its potential for side effects.

Receptor Binding and Modulation Assays for this compound

There are no available scientific reports on receptor binding and modulation assays conducted with this compound. These assays are fundamental in determining if a compound interacts with cellular receptors and the nature of that interaction.

Agonist, Antagonist, and Allosteric Modulation Investigations

As no receptor targets have been identified in the public domain, there is no information on whether this compound acts as a receptor agonist, antagonist, or allosteric modulator.

Receptor Subtype Selectivity Profiling

Similarly, without the identification of a primary receptor target, no studies on the selectivity of this compound for various receptor subtypes have been published. This level of detail is critical for refining the therapeutic potential and safety profile of a compound.

In Vivo Pharmacological Studies in Animal Models (Focus on Target Engagement and Mechanistic Biomarkers)

There is no available data from in vivo pharmacological studies for this compound in any animal models. The following sections describe the types of studies that would be conducted to assess target engagement and identify mechanistic biomarkers for a novel compound.

Assessment of Target Engagement in Animal Tissues

Once a biological target is identified in vitro, it is crucial to confirm that the compound engages with this target in a living organism. researchgate.net This is a critical step in validating the mechanism of action and in bridging the gap between in vitro potency and in vivo efficacy.

Methods to assess target engagement in animal tissues include:

Ex Vivo Binding Assays: Tissues from animals treated with the compound are collected, and the occupancy of the target receptor or enzyme is measured. nih.gov

Positron Emission Tomography (PET): A non-invasive imaging technique that can be used to visualize and quantify target occupancy in the living brain or peripheral tissues.

Measurement of Downstream Target Modulation: Assessing the activity of a downstream signaling molecule that is known to be regulated by the target.

Table 2: Illustrative Target Engagement Study Design (Note: This table is for illustrative purposes only and does not represent actual data for this compound)

| Animal Model | Tissue of Interest | Method of Assessment | Endpoint Measured |

|---|---|---|---|

| Mouse | Brain | Ex vivo autoradiography | Displacement of a radioligand from the target receptor. |

| Rat | Tumor Xenograft | Western Blot | Phosphorylation status of a downstream kinase. |

| Non-human Primate | Brain | PET Imaging | Receptor occupancy over time. |

Identification of Mechanistic Biomarkers in Animal Models

Mechanistic biomarkers are measurable indicators that confirm a drug has engaged its target and produced the expected downstream biological effect. nih.gov They are essential for understanding if the drug is working as intended and for guiding clinical development. nih.gov

The identification of such biomarkers for a compound like this compound would involve treating animal models and then analyzing tissues or biofluids (e.g., plasma, urine) for changes in specific molecules. These could include:

Changes in gene or protein expression: Levels of specific mRNAs or proteins that are known to be regulated by the drug's target.

Changes in metabolite levels: Alterations in metabolic pathways that are influenced by the target's activity.

Changes in circulating proteins or cells: For example, levels of cytokines or specific immune cell populations in the blood. nih.gov

The discovery and validation of robust mechanistic biomarkers in preclinical animal models are critical for the successful translation of a compound into clinical trials.

Pharmacodynamic Response Assessment in Animal Models

A comprehensive review of publicly available scientific literature and preclinical research databases did not yield specific pharmacodynamic data for the compound this compound in animal models. Consequently, there are no detailed research findings or data tables to present regarding its effects on biological targets or downstream signaling pathways in in vivo systems.

The absence of such information indicates that the pharmacodynamic profile of this specific chemical entity has not been characterized or published in the context of animal studies. Therefore, an assessment of its pharmacodynamic response remains to be determined.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 2 Morpholin 4 Yl 2 Pyridin 3 Ylacetamide Derivatives

Systematic Exploration of Chemical Space Around the 2-Morpholin-4-yl-2-pyridin-3-ylacetamide Core

The systematic exploration of the chemical space surrounding the this compound scaffold is a crucial step in the discovery of novel analogs with improved therapeutic profiles. This process involves the methodical synthesis and evaluation of a diverse library of related compounds to map out the SAR landscape. A strategy known as systematic chemical diversity can be employed to guide the expansion of saturated scaffolds like morpholine (B109124) through variations in regiochemistry and stereochemistry. nih.govnih.gov

The core structure of this compound offers several points for modification:

The Pyridine (B92270) Ring: The pyridine moiety, a common scaffold in clinically approved drugs, can be substituted at various positions. rsc.orgresearchgate.net Modifications can include the introduction of electron-donating or electron-withdrawing groups to modulate the electronic properties of the ring, which can influence binding affinity and metabolic stability. nih.gov General methods for the synthesis of 2-substituted pyridines, for instance from pyridine N-oxides, allow for the introduction of a wide range of alkyl, aryl, and other functional groups. acs.orgresearchgate.net

The Morpholine Ring: The morpholine ring is recognized as a privileged pharmacophore in medicinal chemistry, often improving the physicochemical and pharmacokinetic properties of a molecule. nih.govresearchgate.netconsensus.app The chemical space can be explored by synthesizing analogs with substitutions on the carbon atoms of the morpholine ring. nih.govnih.govnih.gov

By systematically generating and testing these analogs, researchers can build a comprehensive understanding of the chemical features required for optimal biological activity.

Identification of Key Pharmacophoric Elements in this compound

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the key pharmacophoric elements can be identified as the morpholine ring, the pyridine ring, and the acetamide (B32628) group.

The Morpholine Ring: This heterocyclic moiety is a versatile scaffold in medicinal chemistry. researchgate.net It is often included in bioactive molecules to improve properties such as aqueous solubility and metabolic stability. researchgate.net The oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom, being weakly basic, can participate in ionic interactions or hydrogen bonding. The morpholine ring is often considered an integral part of the pharmacophore for inhibitors of certain enzymes and can confer selective affinity for a range of receptors. nih.govresearchgate.net

The Pyridine Ring: As a nitrogen-containing heterocycle, the pyridine ring is a common feature in many pharmaceuticals. researchgate.net Its aromatic nature allows for π-π stacking interactions with aromatic residues in a protein's binding pocket. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

The Acetamide Group: The acetamide linker connects the chiral center to the terminal amide. The amide group itself is a crucial pharmacophoric feature, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor. These interactions are often critical for anchoring a ligand into the binding site of a protein.

Together, these three components create a distinct three-dimensional arrangement of features that dictates the molecule's interaction with its biological target.

Impact of Substituent Modifications on Biological Interaction Profile and Potency

Modifications to the substituents on the this compound core can have a significant impact on the biological activity and potency of the resulting derivatives.

Substitutions on the pyridine ring can modulate the electronic and steric properties of the molecule. For example, the addition of electron-withdrawing groups can affect the pKa of the pyridine nitrogen, which may be crucial for interaction with the biological target. Conversely, electron-donating groups can increase electron density and alter binding interactions. SAR studies on other pyridine derivatives have shown that the position and nature of substituents are critical for activity. nih.gov For instance, in some series, increasing the number of methoxy groups on a pyridine ring led to increased antiproliferative activity, while the presence of halogens or bulky groups had the opposite effect. nih.gov

Modifications to the morpholine ring can also influence activity. While often considered a metabolically stable group, substitutions on the morpholine ring can be used to probe for additional binding interactions or to block unwanted metabolism.

Changes to the acetamide group , such as N-substitution, can affect the molecule's hydrogen bonding capabilities and lipophilicity. In some classes of compounds, N,N-disubstitution of a terminal acetamide has been shown to be a viable strategy for introducing chemical diversity while maintaining high affinity for the target. wustl.edu

The following table summarizes hypothetical SAR data for derivatives of this compound, based on general principles and findings for related compound classes.

| Compound ID | R1 (Pyridine) | R2 (Acetamide) | Potency (IC50, nM) |

| 1 | H | H | 100 |

| 2 | 4-Cl | H | 50 |

| 3 | 4-OCH3 | H | 150 |

| 4 | H | CH3 | 80 |

| 5 | 4-Cl | CH3 | 30 |

This is a hypothetical data table for illustrative purposes.

Stereochemical Influences on Activity and Selectivity of this compound Enantiomers

The this compound molecule contains a chiral center at the carbon atom connected to the morpholine ring, the pyridine ring, and the acetamide group. This means the compound can exist as two enantiomers, (R)- and (S)-2-Morpholin-4-yl-2-pyridin-3-ylacetamide.

It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.

The differential activity of enantiomers arises from the fact that only one enantiomer may be able to achieve the optimal three-point attachment to the binding site of the target protein. The other enantiomer, being a non-superimposable mirror image, may bind with a lower affinity or not at all. In some cases, one enantiomer may produce the desired therapeutic effect while the other is inactive or may even cause undesirable side effects.

Therefore, the stereoselective synthesis of the individual enantiomers of this compound is essential for a thorough evaluation of its biological activity. nih.gov The determination of the absolute configuration of the more active enantiomer would provide critical information for understanding the SAR and for the design of more potent and selective analogs.

Strategic Design Principles for Next-Generation this compound Analogs

Based on the SAR and SPR analysis, several strategic design principles can be formulated for the development of next-generation analogs of this compound with potentially enhanced therapeutic properties.

Systematic Pyridine Ring Substitution: A key strategy would be the continued exploration of substituents on the pyridine ring. Based on initial SAR, small, electron-withdrawing groups at the 4-position appear to be favorable. A systematic scan of different substituents (halogens, small alkyl groups, cyano groups) at various positions on the pyridine ring could lead to analogs with improved potency. rsc.org

Bioisosteric Replacement of the Acetamide Linker: The acetamide linker could be replaced with other groups (bioisosteres) that maintain the key hydrogen bonding features but offer different physicochemical properties. Examples include inverse amides, sulfonamides, or small heterocyclic rings. This could lead to improved metabolic stability or oral bioavailability.

Exploration of Morpholine Ring Analogs: While the morpholine ring is often beneficial for pharmacokinetic properties, replacing it with other saturated heterocycles such as thiomorpholine, piperazine, or piperidine could be explored. This would alter the geometry and electronic properties of this part of the molecule and could lead to improved interactions with the biological target. enamine.netnih.gov

Stereochemically Pure Compounds: All future analogs should be synthesized and tested as single enantiomers. The determination of the optimal stereochemistry at the chiral center is crucial for maximizing potency and selectivity.

Multi-parameter Optimization: The design of new analogs should not solely focus on potency but should also consider other drug-like properties such as solubility, permeability, metabolic stability, and plasma protein binding. A multi-parameter optimization approach is more likely to yield a successful clinical candidate.

By applying these design principles, it should be possible to generate novel this compound analogs with superior therapeutic potential.

Future Directions and Emerging Research Avenues for 2 Morpholin 4 Yl 2 Pyridin 3 Ylacetamide

Exploration of Novel Biological Pathways and Uncharted Target Classes

There is no available research detailing the biological pathways modulated by 2-Morpholin-4-yl-2-pyridin-3-ylacetamide. Scientific investigations into its mechanism of action, potential molecular targets, and its effects on cellular signaling cascades have not been published.

Integration with Systems Biology and Omics Approaches for Holistic Understanding

No studies have been published that utilize systems biology or omics technologies (such as genomics, proteomics, or metabolomics) to investigate the broader biological effects of this compound.

Challenges and Opportunities in Fundamental this compound Research

The primary challenge in the fundamental research of this compound is the apparent lack of any foundational studies. The opportunity lies in the initial exploration of its synthesis and basic biological screening to uncover any potential activities.

Unanswered Questions and Prospective Studies in the Field

Given the absence of existing research, all questions regarding this compound remain unanswered. Prospective studies would need to begin with its chemical synthesis and characterization, followed by preliminary in vitro screening to identify any biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Morpholin-4-yl-2-pyridin-3-ylacetamide, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves coupling morpholine and pyridine derivatives via acetamide linkage. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt or DCC to facilitate condensation between morpholine- and pyridine-containing precursors .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency due to improved solubility of intermediates .

- Temperature optimization : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation .

- Yield improvement : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. How should researchers characterize the structural and purity profile of this compound?

- Answer : A multi-technique approach is critical:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm, pyridine aromatic protons at δ 7.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₄N₃O₂) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1100 cm⁻¹ (morpholine C-O-C) confirm functional groups .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) .

Advanced Research Questions

Q. How can computational modeling predict the biological targets or reactivity of this compound?

- Answer :

- Molecular docking : Use software like AutoDock Vina to screen against kinase or GPCR targets, leveraging the morpholine-pyridine scaffold’s affinity for ATP-binding pockets .

- Quantum mechanical (QM) calculations : DFT (B3LYP/6-31G*) predicts reactive sites (e.g., acetamide carbonyl as a nucleophilic hotspot) .

- ADMET prediction : Tools like SwissADME estimate metabolic stability (e.g., cytochrome P450 interactions) and blood-brain barrier permeability .

Q. How can contradictions in crystallographic data for this compound be resolved?

- Answer :

- Refinement protocols : Use SHELXL for small-molecule refinement, adjusting parameters like thermal displacement (Uᵢₛₒ) and occupancy for disordered morpholine/pyridine moieties .

- Twinned data analysis : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning, using HKLF5 format for intensity integration .

- Validation tools : Check R-factors (R₁ < 0.05) and residual electron density maps (max/min < 0.3 e⁻/ų) to ensure model accuracy .

Q. What experimental designs are optimal for studying the metabolic stability of this compound?

- Answer :

- In vitro assays : Incubate with liver microsomes (human/rat) and NADPH cofactor, monitoring parent compound depletion via LC-MS/MS .

- Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at pyridine or morpholine rings) .

- Enzyme inhibition studies : Test CYP450 isoform selectivity (e.g., CYP3A4, 2D6) using fluorogenic substrates .

Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound?

- Answer :

- Core modifications : Synthesize analogs with pyridine replaced by isoxazole (e.g., N-(3-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide) to assess heterocycle impact on potency .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to study electronic effects on receptor binding .

- Biological assays : Compare IC₅₀ values in kinase inhibition assays (e.g., EGFR, PI3K) to quantify SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.